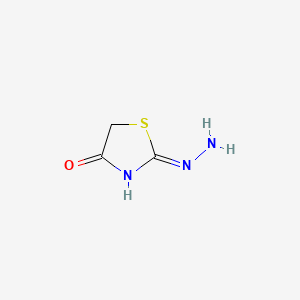
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Hydrazinyliden-1,3-thiazolidin-4-on ist eine organische Verbindung, die zur Klasse der Thiazolidinone gehört. Diese Verbindung zeichnet sich durch einen Thiazolidinring aus, einen fünfgliedrigen Ring, der sowohl Schwefel- als auch Stickstoffatome enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2Z)-2-Hydrazinyliden-1,3-thiazolidin-4-on beinhaltet typischerweise die Reaktion von Thiosemicarbazid mit α-Halogenketonen oder α-Halogenestern. Die Reaktion wird üblicherweise in einem wässrigen oder alkoholischen Medium unter Rückflussbedingungen durchgeführt. Das allgemeine Reaktionsschema ist wie folgt:
Thiosemicarbazid-Reaktion: Thiosemicarbazid reagiert mit einem α-Halogenketon oder α-Halogenester unter Bildung des Thiazolidinonrings.
Cyclisierung: Der Zwischenprodukt unterliegt einer Cyclisierung unter Bildung des Endprodukts, (2Z)-2-Hydrazinyliden-1,3-thiazolidin-4-on.
Industrielle Produktionsverfahren
Die industrielle Produktion von (2Z)-2-Hydrazinyliden-1,3-thiazolidin-4-on kann ähnliche Synthesewege, aber in größerem Maßstab beinhalten. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit der Verbindung verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um das gewünschte Produkt zu erhalten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
(2Z)-2-Hydrazinyliden-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Hydrazinderivate umwandeln.
Substitution: Die Hydrazinylidengruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Nukleophile wie Amine und Thiole können unter milden Bedingungen mit der Hydrazinylidengruppe reagieren.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Hydrazinderivate.
Substitution: Verschiedene substituierte Thiazolidinone.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-Hydrazinyliden-1,3-thiazolidin-4-on hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen antimikrobiellen und antifungalen Eigenschaften untersucht.
Medizin: Wird aufgrund seiner Fähigkeit, bestimmte Enzyme zu hemmen, auf sein Potenzial als Antikrebsmittel untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien und Katalysatoren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2Z)-2-Hydrazinyliden-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann die Aktivität bestimmter Enzyme hemmen, indem sie an ihre aktiven Zentren bindet. Diese Hemmung kann verschiedene biochemische Pfade stören, was zu den gewünschten therapeutischen Wirkungen führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung der Verbindung ab.
Wirkmechanismus
The mechanism of action of (2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidin-2,4-dion: Ein weiteres Thiazolidinonderivat mit unterschiedlichen Substituenten.
2-Hydrazinyliden-1,3-thiazolidin-4-on: Eine ähnliche Verbindung ohne die (2Z)-Konfiguration.
Einzigartigkeit
(2Z)-2-Hydrazinyliden-1,3-thiazolidin-4-on ist aufgrund seiner spezifischen (2Z)-Konfiguration einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Diese Konfiguration kann zu unterschiedlichen Bindungsaffinitäten und Selektivitäten im Vergleich zu anderen ähnlichen Verbindungen führen.
Eigenschaften
CAS-Nummer |
32003-36-4 |
|---|---|
Molekularformel |
C3H5N3OS |
Molekulargewicht |
131.16 g/mol |
IUPAC-Name |
(2Z)-2-hydrazinylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C3H5N3OS/c4-6-3-5-2(7)1-8-3/h1,4H2,(H,5,6,7) |
InChI-Schlüssel |
RTNSXKXHLZHMLQ-UHFFFAOYSA-N |
Isomerische SMILES |
C1C(=O)N/C(=N/N)/S1 |
Kanonische SMILES |
C1C(=O)NC(=NN)S1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(2,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine](/img/structure/B11770566.png)
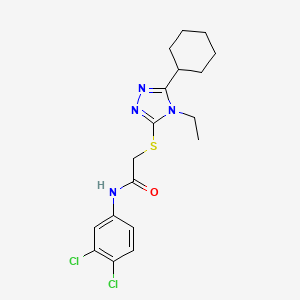
![N-(7-(2-Phenylacetyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B11770576.png)
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)


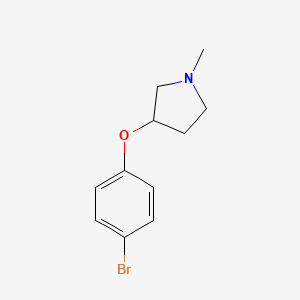
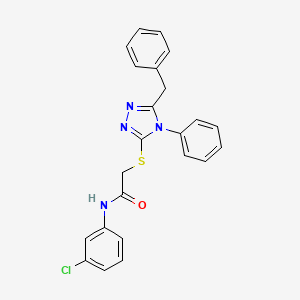
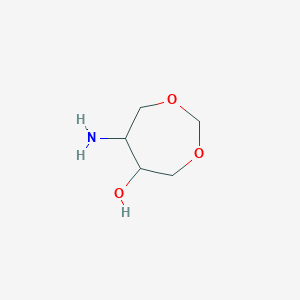
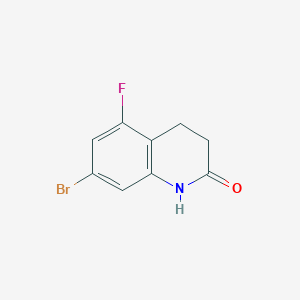
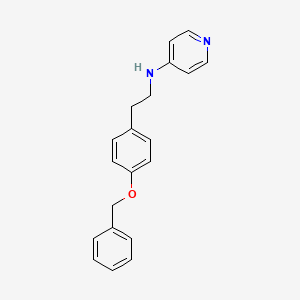
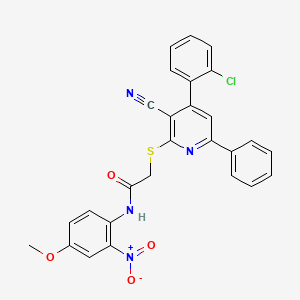
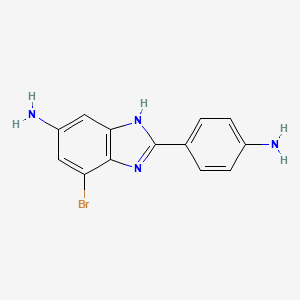
![4-({[4-(2,4-Diamino-6-methylpyrimidin-5-yl)benzyl]carbamoyl}amino)-2-methylbenzenesulfonyl fluoride](/img/structure/B11770633.png)
